5,6-Dimethylpyridine-3-carboxylic acid
CAS No.: 757903-81-4
Cat. No.: VC20880167
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 757903-81-4 |
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Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | 5,6-dimethylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)4-9-6(5)2/h3-4H,1-2H3,(H,10,11) |
Standard InChI Key | OTLMJDZYTWGGGP-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN=C1C)C(=O)O |
Canonical SMILES | CC1=CC(=CN=C1C)C(=O)O |
Introduction
Chemical Identification and Nomenclature
5,6-Dimethylpyridine-3-carboxylic acid is a pyridine derivative featuring two methyl groups at positions 5 and 6, with a carboxylic acid functional group at position 3 of the pyridine ring. The compound is identified by several key parameters that establish its unique chemical identity within databases and literature .
Identification Parameters
The compound is cataloged with the CAS Registry Number 757903-81-4, which serves as its unique identifier in chemical databases . It is also known by several synonyms in scientific literature, including:
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5,6-Dimethyl-nicotinic acid
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5,6-Dimethyl-3-pyridinecarboxylic acid
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3-Pyridinecarboxylic acid, 5,6-dimethyl-
Molecular Characteristics
The molecular formula of the compound is C₈H₉NO₂, indicating its composition of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. It has a molecular weight of 151.16 g/mol, placing it in the category of relatively small organic molecules .
Structural Features and Properties
Understanding the structural features of 5,6-Dimethylpyridine-3-carboxylic acid provides insights into its chemical behavior and potential applications. The compound's structure combines the aromatic properties of pyridine with the reactive characteristics of carboxylic acids.
Physical Properties
Based on analogous compounds and predicted properties, 5,6-Dimethylpyridine-3-carboxylic acid is likely to exhibit specific physical characteristics:
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Appearance: Typically a crystalline solid at room temperature
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Solubility: Likely soluble in polar organic solvents and potentially partially soluble in water, with increased solubility in basic aqueous solutions due to the carboxylic acid group
Synthesis Methods and Approaches
Several synthetic routes can be employed to produce 5,6-Dimethylpyridine-3-carboxylic acid, with variations in starting materials, reaction conditions, and yields.
Nitrile Hydrolysis
One established synthetic pathway involves the hydrolysis of 5,6-dimethylpyridine-3-carbonitrile (also known as 3-pyridinecarbonitrile, 5,6-dimethyl). This approach typically involves:
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Hydrolysis of the nitrile group under acidic or basic conditions
This method represents a common approach for converting nitrile-containing precursors to the corresponding carboxylic acids.
Chemical Reactivity and Reactions
The reactivity of 5,6-Dimethylpyridine-3-carboxylic acid is determined by its functional groups and electronic structure. Understanding these properties is essential for predicting its behavior in chemical reactions and potential applications.
Carboxylic Acid Reactivity
As a carboxylic acid, this compound can participate in typical acid-base reactions:
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Formation of salts with bases
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Esterification reactions with alcohols
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Amide formation with amines
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Reduction to alcohols or aldehydes with appropriate reducing agents
Pyridine Ring Reactivity
The pyridine ring confers specific reactivity patterns:
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Electrophilic substitution reactions are typically directed to positions 3 and 5
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The nitrogen atom can act as a nucleophile or coordinate to metals
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The methyl groups may undergo oxidation under appropriate conditions
Research on dihydropyridine carboxylic acid derivatives demonstrated that some compounds (specifically compounds 3a and 3b) displayed cytotoxic activity against the HCT-15 cell line with IC₅₀ values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM, respectively. These values were lower than those of reference compounds Cisplatin (21.4 ± 0.9 μM) and Gefitinib (10.4 ± 1.8 μM) .
Structure-Activity Relationship Studies
The research findings suggest that structural modifications of pyridine carboxylic acids can significantly influence their biological activity. Molecular docking studies indicated that compounds 3a and 3b could interact with the PARP-1 protein through:
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π–π interactions with Tyr246
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Hydrogen bonds with Asp105, Arg217, Asp109, and Ser203
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Van der Waals contacts with multiple amino acids including Asn106, Asn207, Tyr235, and others
This mechanism of interaction could explain the observed cytotoxic effects.
Manufacturer | Product Number | Product Description | Packaging | Price (USD) |
---|---|---|---|---|
TRC | D481630 | 5,6-Dimethyl-nicotinic acid | 60mg | $65 |
Ambeed | A441010 | 5,6-Dimethylnicotinic acid 97% | 250mg | $96 |
Ambeed | A441010 | 5,6-Dimethylnicotinic acid 97% | 1g | $217 |
AOBChem | 34730 | 5,6-Dimethylnicotinic acid 97% | 5g | $621 |
AOBChem | 34730 | 5,6-Dimethylnicotinic acid 97% | 10g | $1056 |
This pricing information, last updated on December 16, 2021, indicates that the compound is available in various quantities to suit different research needs.
Related Compounds and Structural Analogs
Understanding the properties and behavior of structural analogs can provide additional insights into 5,6-Dimethylpyridine-3-carboxylic acid.
Positional Isomers and Derivatives
Several related compounds were mentioned in the search results:
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3,5-dimethylpyridine-4-carboxylic acid (CAS: 544703-96-0) - A positional isomer with methyl groups at positions 3 and 5 and the carboxylic acid at position 4
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2-amino-5,6-dimethylpyridine-3-carboxylic acid - A related compound with an additional amino group at position 2, maintaining the 5,6-dimethyl substitution pattern and the carboxylic acid at position 3
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2-bromo-5,6-dimethyl-pyridine-3-carboxylic acid (CAS: 74789589) - A brominated derivative with the bromine at position 2
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5-amino-4,6-dimethyl-pyridine-3-carboxylic acid (CAS: 6953-25-9) - A related compound with a different methyl substitution pattern and an amino group
Comparative Physical Properties
Comparison of physical properties across related compounds provides insights into the effects of structural modifications:
Compound | Molecular Formula | Molecular Weight (g/mol) |
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5,6-Dimethylpyridine-3-carboxylic acid | C₈H₉NO₂ | 151.16 |
2-bromo-5,6-dimethyl-pyridine-3-carboxylic acid | C₈H₈BrNO₂ | 230.06 |
5-amino-4,6-dimethyl-pyridine-3-carboxylic acid hydrochloride | C₈H₁₁ClN₂O₂ | 202.64 |
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